Cas no 601-87-6 (3-Methyl-2-nitroaniline)
3-Methyl-2-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-2-nitroaniline
- 3-Methyl-2-nitrobenzenamine
- 2-NITRO-3-METHYL ANILINE
- 2-nitro-3-aminotoluene
- 3-Amino-2-Nitrotoluene
- 3-methyl-2-nitoaniline
- Benzenamine,3-methyl-2-nitro
- Mononitro-m-toluidine
- Benzenamine, 3-methyl-2-nitro-
- aminonitrotoluene
- 2-nitro-3-methylaniline
- VDCZKCIEXGXCDJ-UHFFFAOYSA-N
- PubChem19692
- 3-methyl-2-nitro-aniline
- 3-methyl-2-nitro aniline
- 2-Amino-6-methylnitrobenzene
- STL557734
- BBL103924
- RP21604
- CM10315
- SY018635
- A8413
- CS-W021963
- AMY12245
- DTXSID40208846
- PS-3927
- 601-87-6
- 3-Amino-2-nitrotoluene 10 microg/mL in Acetonitrile
- MFCD00074851
- Dimedonedioxime
- AKOS005256396
- EN300-52862
- AC-24561
- SB76277
- SCHEMBL1625611
- AN-970/40920463
- FT-0647587
- J-512838
- FA152737
- 641-279-4
-
- MDL: MFCD00074851
- Inchi: 1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3
- InChI Key: VDCZKCIEXGXCDJ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(=CC=CC=1C)N)=O
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 71.8
Experimental Properties
- Color/Form: No data available
- Density: 1.269
- Melting Point: No data available
- Boiling Point: 288.6 °C at 760 mmHg
- Flash Point: 128.3℃
- Refractive Index: 1.616
- PSA: 71.84000
- LogP: 2.58980
- FEMA: 3723
3-Methyl-2-nitroaniline Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Room temperature storage
3-Methyl-2-nitroaniline Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Methyl-2-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077985-1g |
3-Methyl-2-nitroaniline |
601-87-6 | 98% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 077985-5g |
3-Methyl-2-nitroaniline |
601-87-6 | 98% | 5g |
£48.00 | 2022-03-01 | |
| Fluorochem | 077985-10g |
3-Methyl-2-nitroaniline |
601-87-6 | 98% | 10g |
£72.00 | 2022-03-01 | |
| Fluorochem | 077985-25g |
3-Methyl-2-nitroaniline |
601-87-6 | 98% | 25g |
£143.00 | 2022-03-01 | |
| Chemenu | CM118391-10g |
3-Methyl-2-nitroaniline |
601-87-6 | 95+% | 10g |
$102 | 2021-06-17 | |
| Chemenu | CM118391-25g |
3-Methyl-2-nitroaniline |
601-87-6 | 95+% | 25g |
$199 | 2021-06-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M844395-1g |
3-Methyl-2-nitroaniline |
601-87-6 | 98% | 1g |
¥113.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 074328-25g |
3-Methyl-2-Nitroaniline |
601-87-6 | 95+% | 25g |
9899.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 074328-5g |
3-Methyl-2-Nitroaniline |
601-87-6 | 95+% | 5g |
3217.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 074328-1g |
3-Methyl-2-Nitroaniline |
601-87-6 | 95+% | 1g |
1071.0CNY | 2021-08-05 |
3-Methyl-2-nitroaniline Suppliers
3-Methyl-2-nitroaniline Related Literature
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Rajalingam Agneeswari,Vellaiappillai Tamilavan,Myungkwan Song,Myung Ho Hyun J. Mater. Chem. C 2014 2 8515
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2. The rearrangement of aromatic nitro compounds. Part 1. The reactions of nitroanilines in aqueous sulphuric acidJ. Timothy Murphy,Jon H. Ridd J. Chem. Soc. Perkin Trans. 2 1987 1767
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Yuting Li,Zhijun Dai,Dan Cao,Feng Luo,Yuan Chen,Zheming Yuan RSC Adv. 2020 10 19852
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4. Nitration of 5-fluoro-2,1,3-benzoselenadiazoles, and the synthesis of 4-fluoro3-nitro-, 4-fluoro-6-nitro-, 5-fluoro-3-nitro-o-phenylenediamines and 3,4-diamino-2-nitrophenols by subsequent deselenationWei Tian,Spiros Grivas,Kjell Olsson J. Chem. Soc. Perkin Trans. 1 1993 257
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5. The thermolysis of polyazapentadienes. Part 5. Degenerate rearrangement of aryliminoiminyl radicals: a 15N-labelling studyHamish McNab,Graeme S. Smith J. Chem. Soc. Perkin Trans. 1 1984 381
Additional information on 3-Methyl-2-nitroaniline
Professional Introduction to 3-Methyl-2-nitroaniline (CAS No: 601-87-6)
3-Methyl-2-nitroaniline, with the chemical formula C₆H₇NO₂ and CAS number 601-87-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic amine derivative has garnered considerable attention due to its versatile applications and structural properties. The compound's molecular structure, featuring a nitro group and a methyl substituent on a benzene ring, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The nitro group in 3-Methyl-2-nitroaniline introduces a strong electron-withdrawing effect, which influences its reactivity and electronic properties. This characteristic is particularly useful in organic synthesis, where it can serve as a precursor for more complex molecules. The methyl group, on the other hand, provides steric hindrance and can affect the compound's solubility and interaction with other molecules. These features make 3-Methyl-2-nitroaniline a crucial building block in the development of new chemical entities.
In recent years, 3-Methyl-2-nitroaniline has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility in the synthesis of antimicrobial agents, anticancer drugs, and other therapeutic compounds. The nitro group's ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, enabling the creation of structurally varied derivatives with tailored biological activities.
One of the most compelling areas of research involving 3-Methyl-2-nitroaniline is its role as an intermediate in the production of bioactive molecules. For instance, studies have demonstrated its use in synthesizing novel heterocyclic compounds that exhibit significant pharmacological properties. These derivatives have shown promise in preclinical trials as potential treatments for various diseases, including neurological disorders and inflammatory conditions. The versatility of 3-Methyl-2-nitroaniline in these synthetic pathways underscores its importance in drug discovery efforts.
The chemical reactivity of 3-Methyl-2-nitroaniline also makes it a valuable tool in analytical chemistry. Its ability to undergo selective reactions with other compounds allows for the development of sensitive detection methods. For example, it has been employed in colorimetric sensors for detecting trace amounts of metal ions and other analytes. These applications highlight the compound's broader utility beyond pharmaceuticals and underscore its significance in chemical research.
Advances in computational chemistry have further enhanced the understanding of 3-Methyl-2-nitroaniline's properties and reactivity. Molecular modeling studies have provided insights into how the nitro and methyl groups influence its electronic structure and interactions with biological targets. These computational approaches are increasingly being used to predict the behavior of complex molecules, thereby accelerating the drug discovery process. The integration of experimental data with computational models has led to more efficient synthetic strategies and a deeper understanding of 3-Methyl-2-nitroaniline's potential applications.
The environmental impact of 3-Methyl-2-nitroaniline is another area of growing interest. Researchers are investigating sustainable methods for its synthesis and degradation to minimize environmental footprint. Green chemistry principles are being applied to develop processes that reduce waste and energy consumption while maintaining high yields. These efforts are crucial for ensuring that the use of 3-Methyl-2-nitroaniline aligns with broader sustainability goals.
In conclusion, 3-Methyl-2-nitroaniline (CAS No: 601-87-6) is a multifaceted compound with significant implications in pharmaceutical research, organic synthesis, and analytical chemistry. Its unique structural features make it a valuable intermediate for developing new drugs and diagnostic tools. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is likely to grow further. The ongoing exploration of its properties and potential not only advances scientific knowledge but also contributes to the development of innovative solutions across multiple disciplines.
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